(2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile
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Overview
Description
The compound “(2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile” is a synthetic organic molecule that features a thiazole ring, dichlorophenyl, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Introduction of the Dichlorophenyl Group: This can be achieved via electrophilic aromatic substitution reactions.
Addition of the Iodophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Prop-2-enenitrile Moiety: This can be introduced through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or phenyl groups.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: Halogen atoms in the dichlorophenyl and iodophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium azide or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiol-substituted compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator, given its structural features.
Medicine
Industry
In industrial applications, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(4-bromophenyl)prop-2-enenitrile
- (2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(4-chlorophenyl)prop-2-enenitrile
Uniqueness
The presence of the iodophenyl group in the compound makes it unique compared to its brominated or chlorinated analogs
Properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2IN2S/c19-15-6-3-12(8-16(15)20)17-10-24-18(23-17)13(9-22)7-11-1-4-14(21)5-2-11/h1-8,10H/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSAOOWUVLOINK-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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